d-Glycero-d-galacto-heptose
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Overview
Description
d-Glycero-d-galacto-heptose is a natural product found in Shigella flexneri with data available.
Scientific Research Applications
Synthesis and Chemical Structure
d-Glycero-d-galacto-heptose has been the subject of various synthetic studies. A notable example is the stereospecific synthesis of d-glycero-l-galacto-octulose from a branched-chain aldose using molybdate ions as a catalyst, showcasing the potential for creating complex sugar structures from simpler precursors (Hricovíniová, 2002). Another study explored acid-catalyzed acetonation of this compound, yielding specific pyranoid derivatives, illustrating the versatility of this sugar in chemical reactions (Dmitriev et al., 1976).
Biological Applications and Research
Research on this compound has spanned various biological applications. For instance, it has been studied in the context of bacterial polysaccharides. A study on Eubacterium saburreum revealed that this sugar is a component of its polysaccharide antigens, highlighting its role in microbiology and immunology (Nakazawa et al., 1987). Additionally, this compound has been investigated for its interactions with metal ions like tungstate and molybdate, providing insights into its chemical behavior in various environmental conditions (Matulová et al., 1996).
Properties
CAS No. |
5328-64-3 |
---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2 |
InChI Key |
YPZMPEPLWKRVLD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
3146-50-7 5328-64-3 1883-14-3 |
|
Synonyms |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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